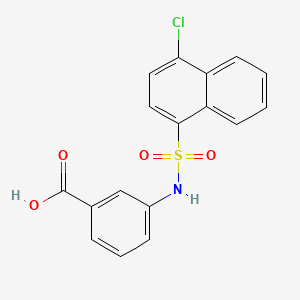
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid is an organic compound with the molecular formula C17H12ClNO4S and a molecular weight of 361.8 g/mol. This compound is characterized by the presence of a chloronaphthalene moiety attached to a sulfonamido group, which is further connected to a benzoic acid unit. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes.
准备方法
The synthesis of 3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-aminobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which acts as an HCl scavenger . The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond, resulting in the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反应分析
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamido group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing sulfonamide-based therapeutics.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with essential biological processes in target cells .
相似化合物的比较
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid can be compared with other sulfonamide compounds, such as:
4-((4-Methylphenyl)sulfonamido)benzoic acid: Similar structure but with a methyl group instead of a chloronaphthalene moiety.
4-(Tosyloxy)benzoic acid: Contains a tosyloxy group instead of a sulfonamido group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
属性
IUPAC Name |
3-[(4-chloronaphthalen-1-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULMRMPKELUUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
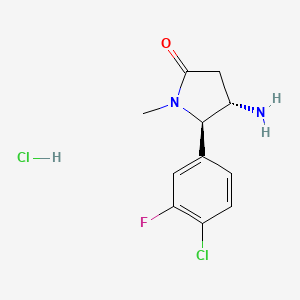
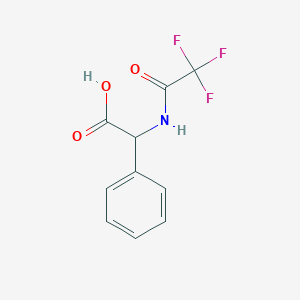
methanone](/img/structure/B2942402.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one](/img/structure/B2942403.png)
![5-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2942406.png)
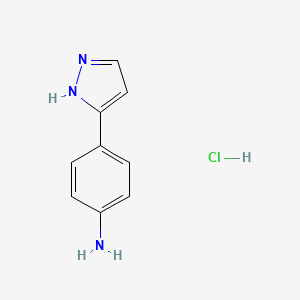
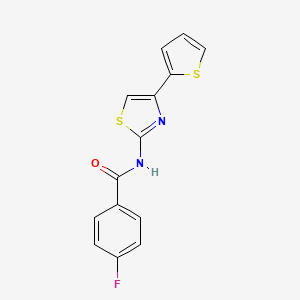
![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)
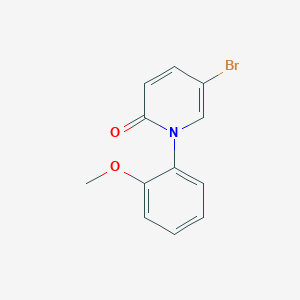

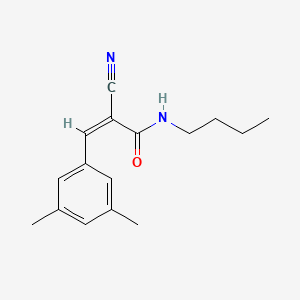
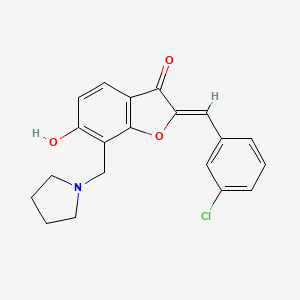
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)benzenesulfonamide](/img/structure/B2942420.png)
![N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2942421.png)
